molecular formula C10H8BrNO2 B1271226 7-bromo-1,5-dimethyl-1H-indole-2,3-dione CAS No. 124807-89-2

7-bromo-1,5-dimethyl-1H-indole-2,3-dione

Cat. No. B1271226
M. Wt: 254.08 g/mol
InChI Key: KAGORGSQXLSCBW-UHFFFAOYSA-N
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Description

The compound of interest, 7-bromo-1,5-dimethyl-1H-indole-2,3-dione, is a brominated indole derivative. Indole derivatives are an important class of compounds in medicinal chemistry due to their presence in a variety of biologically active molecules. The bromine atom on the indole ring can act as a reactive site for further chemical modifications, making these compounds versatile intermediates in organic synthesis.

Synthesis Analysis

The synthesis of brominated indole derivatives can be achieved through photochemical reactions, as demonstrated in the study of photochemical coupling between 5-bromo-1,3-dimethyluracils and 3-substituted indoles . Although the specific synthesis of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of brominated compounds, as seen in the studies of various brominated derivatives . These analyses reveal the conformation of the molecules and the presence of intermolecular interactions, such as hydrogen bonds and halogen bonds, which can influence the assembly mode in the crystal and the overall stability of the compound.

Chemical Reactions Analysis

Brominated indoles can undergo a variety of chemical reactions. For instance, the presence of a bromine atom can facilitate electrophilic aromatic substitution reactions, which are useful for introducing different substituents onto the indole ring. The reactivity of brominated compounds towards different reagents and conditions can lead to a diverse array of products, as seen in the bromination and electrochemical reduction studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated indoles, such as solubility, melting point, and stability, are influenced by the molecular structure and the nature of the substituents. The thermal analysis of a related compound indicates good thermal stability up to a certain temperature, which is an important consideration for the practical use and storage of these compounds. The presence of non-classical hydrogen bonds and π-π interactions can also affect the physical properties and the solid-state packing of the molecules .

Scientific Research Applications

Indole derivatives are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

  • Antiviral Activity : Indole derivatives have shown potential as antiviral agents. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A .

  • Anti-inflammatory Activity : Indole derivatives also possess anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases .

  • Anticancer Activity : Indole derivatives have been studied for their potential as anticancer agents. Their ability to treat cancer cells has attracted increasing attention in recent years .

  • Anti-HIV Activity : Some indole derivatives have shown potential as anti-HIV agents, which could be significant in the treatment of HIV/AIDS .

  • Antioxidant Activity : Indole derivatives have demonstrated antioxidant properties, which could be beneficial in the prevention of diseases caused by oxidative stress .

  • Antimicrobial Activity : Indole derivatives have shown antimicrobial properties, making them potential candidates for the development of new antimicrobial drugs .

Indole derivatives are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

Future Directions

Indole derivatives, such as “7-bromo-1,5-dimethyl-1H-indole-2,3-dione”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

7-bromo-1,5-dimethylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-5-3-6-8(7(11)4-5)12(2)10(14)9(6)13/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGORGSQXLSCBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)N(C(=O)C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366282
Record name 7-bromo-1,5-dimethyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-1,5-dimethyl-1H-indole-2,3-dione

CAS RN

124807-89-2
Record name 7-bromo-1,5-dimethyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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